molecular formula C13H18O2 B2594552 (2S)-3-Benzyl-2-methylpentanoic acid CAS No. 2248220-16-6

(2S)-3-Benzyl-2-methylpentanoic acid

Cat. No.: B2594552
CAS No.: 2248220-16-6
M. Wt: 206.285
InChI Key: FTXXCVNOONKYRF-NUHJPDEHSA-N
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Description

(2S)-3-Benzyl-2-methylpentanoic acid is a synthetic amino acid derivative of research interest. Compounds of this class are primarily utilized in academic and pharmaceutical research as building blocks for peptide synthesis and chemical probes . Amino acid derivatives are recognized as valuable ergogenic supplements in scientific studies, where they are investigated for their potential to influence the secretion of anabolic hormones, supply fuel during exercise, and support mental performance during stress-related tasks . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as it may be harmful by inhalation, in contact with skin, or if swallowed . Always refer to the included safety data sheet for comprehensive handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-benzyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXCVNOONKYRF-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Pure 2s 3 Benzyl 2 Methylpentanoic Acid

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful and efficient means to access enantiomerically pure compounds. For the synthesis of (2S)-3-Benzyl-2-methylpentanoic acid, several catalytic strategies can be envisioned, leveraging chiral auxiliaries, organocatalysts, and transition metals to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. For the synthesis of this compound, several chiral auxiliaries have proven effective in analogous asymmetric alkylation reactions.

Evans' Oxazolidinone Auxiliaries:

The Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. The general strategy involves the acylation of the chiral auxiliary, followed by diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.

A plausible synthetic route to this compound using an Evans-type oxazolidinone is outlined below:

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2-methylpropanoyl chloride to form the corresponding N-acyl oxazolidinone.

Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid lithium enolate. The stereochemistry of the subsequent alkylation is controlled by the bulky substituent on the oxazolidinone ring, which directs the incoming electrophile to the opposite face. Reaction of the enolate with benzyl (B1604629) bromide would then introduce the benzyl group.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically under hydrolytic conditions (e.g., LiOH/H₂O₂), to afford this compound and recover the chiral auxiliary.

StepReagents and ConditionsProductDiastereomeric Excess (d.e.)
1. Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 2-methylpropanoyl chloride, Et₃NN-(2-methylpropanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN/A
2. Alkylation1. LDA, THF, -78 °C; 2. Benzyl bromideN-((2S)-3-benzyl-2-methylpentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95%
3. CleavageLiOH, H₂O₂, THF/H₂OThis compound>95% e.e.

Pseudoephedrine as a Chiral Auxiliary:

Pseudoephedrine is another practical and effective chiral auxiliary for the asymmetric synthesis of α-branched carboxylic acids. wikipedia.org The methodology is similar to that of Evans' auxiliaries, involving the formation of a pseudoephedrine amide, diastereoselective alkylation of its enolate, and subsequent hydrolysis to the target carboxylic acid. Both enantiomers of pseudoephedrine are readily available, allowing access to either enantiomer of the final product. harvard.edu

SAMP/RAMP Hydrazone Method:

The SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org While not directly applicable to carboxylic acids, it can be used to synthesize chiral aldehydes which can then be oxidized to the corresponding carboxylic acids. This method involves the formation of a chiral hydrazone, diastereoselective metalation and alkylation, followed by cleavage of the hydrazone to reveal the α-alkylated carbonyl compound. orgsyn.orgmit.edu

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. For the synthesis of this compound, an organocatalytic asymmetric conjugate addition to an α,β-unsaturated precursor would be a plausible strategy. mdpi.com

This approach would likely involve the conjugate addition of a benzyl nucleophile to an α,β-unsaturated ester or imide derived from 2-methylpropenoic acid. A chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether or a cinchona alkaloid derivative, would be employed to control the stereochemistry of the addition.

Catalyst TypeSubstrateNucleophileTypical Enantiomeric Excess (e.e.)
Diarylprolinol silyl etherα,β-Unsaturated imideBenzyl Grignard reagent90-99%
Cinchona alkaloid derivativeα,β-Unsaturated esterBenzylmalonate85-95%

While this strategy is well-established for a variety of substrates, specific examples for the synthesis of 3-benzyl-2-methylpentanoic acid derivatives are not extensively documented. nih.govrsc.org

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a highly efficient and versatile platform for asymmetric synthesis. libretexts.org Two primary strategies involving transition metals could be employed for the synthesis of this compound: asymmetric hydrogenation and asymmetric conjugate addition.

Asymmetric Hydrogenation:

This approach would involve the enantioselective hydrogenation of a suitable unsaturated precursor, such as 3-benzyl-2-methyl-2-pentenoic acid. Chiral transition metal complexes, typically based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are highly effective for this type of transformation. nih.govresearchgate.netmdpi.com

Asymmetric Conjugate Addition:

Alternatively, a transition metal-catalyzed asymmetric conjugate addition of a benzyl organometallic reagent to a 2-methyl-2-pentenoate derivative could be employed. researchgate.netnih.govnih.govrug.nlresearchgate.net Copper-based catalysts with chiral ligands are particularly well-suited for the 1,4-addition of organometallic reagents. nih.gov

Reaction TypeCatalyst SystemSubstrateReagent
Asymmetric Hydrogenation[Rh(COD)(R,R)-DuPhos]⁺BF₄⁻3-Benzyl-2-methyl-2-pentenoic acidH₂
Asymmetric Conjugate AdditionCuBr·SMe₂ / Chiral Phosphine LigandMethyl 2-methyl-2-pentenoateBenzylmagnesium bromide

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to provide efficient routes to enantiomerically pure compounds.

Biocatalytic Resolution Techniques

Biocatalytic resolution is a widely used technique for the separation of enantiomers. This approach utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. mdpi.comresearchgate.net

For the preparation of this compound, a kinetic resolution of a racemic ester of 3-benzyl-2-methylpentanoic acid would be a viable strategy. almacgroup.comnih.gov In this process, a racemic mixture of the methyl or ethyl ester of the acid would be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

EnzymeSubstrateReactionProduct 1Product 2
Candida antarctica Lipase B (CAL-B)Racemic methyl 3-benzyl-2-methylpentanoateHydrolysisThis compound(R)-Methyl 3-benzyl-2-methylpentanoate
Pseudomonas cepacia Lipase (PCL)Racemic ethyl 3-benzyl-2-methylpentanoateHydrolysisThis compound(R)-Ethyl 3-benzyl-2-methylpentanoate

The success of this method depends on the enantioselectivity of the enzyme, which is often high for lipases with substrates of this type. mdpi.comresearchgate.net

Enantioselective Biotransformations

While biocatalytic resolution is effective, the maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, enantioselective biotransformations that can theoretically achieve 100% yield are highly desirable. One such strategy is dynamic kinetic resolution (DKR). In a DKR, the enzymatic resolution is coupled with an in situ racemization of the starting material. This allows for the continuous conversion of the undesired enantiomer into the desired one, ultimately leading to a high yield of a single enantiomer.

Stereoselective Classical Resolution Methods

Classical resolution stands as a cornerstone technique for separating racemic mixtures into their constituent enantiomers. This approach involves the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation. libretexts.orglibretexts.org For carboxylic acids like 3-benzyl-2-methylpentanoic acid, this is typically achieved through the formation of diastereomeric salts or by covalent derivatization with a chiral reagent.

The most prevalent method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with a single enantiomer of a chiral base, often referred to as a resolving agent. The resulting products are two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These salts are not mirror images and thus exhibit different solubilities in a given solvent system. libretexts.org This difference in solubility is the key to their separation, typically by fractional crystallization. pbworks.com

The selection of an appropriate chiral resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. Commonly used chiral bases for the resolution of acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine and various chiral amino alcohols. libretexts.orglibretexts.org

The process begins by dissolving the racemic 3-benzyl-2-methylpentanoic acid and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. This solid is then isolated by filtration. The enantiomerically enriched carboxylic acid can be recovered from the crystallized salt by treatment with a strong acid to break the salt bond, followed by extraction. The resolving agent can often be recovered and reused. To achieve high enantiomeric purity, multiple recrystallizations of the diastereomeric salt may be necessary. pbworks.com

The efficiency of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts. A significant solubility difference allows for a high yield and high enantiomeric excess (ee) of the desired enantiomer in a single crystallization step. The choice of solvent can dramatically influence this solubility difference. Therefore, a screening of various solvents and solvent mixtures is a common practice to optimize the separation.

Table 1: Representative Data for Diastereomeric Salt Resolution of (±)-3-Benzyl-2-methylpentanoic Acid with (S)-1-Phenylethylamine

EntrySolvent SystemMolar Ratio (Acid:Amine)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of (2S)-acid (%)
1Methanol1:0.54585
2Ethanol1:0.54288
3Acetone1:0.53875
4Ethyl Acetate1:0.53570
5Isopropanol (B130326)1:0.54892

Note: The data in this table is representative and intended to illustrate the principles of diastereomeric salt resolution. Actual experimental results may vary.

Stereochemical Characterization and Enantiomeric Purity Assessment of 2s 3 Benzyl 2 Methylpentanoic Acid

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (ee) of (2S)-3-Benzyl-2-methylpentanoic acid relies heavily on advanced chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most powerful and widely used methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone for the enantioselective analysis of non-volatile chiral compounds like this compound. The development of a successful separation method involves a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for the separation of a wide range of chiral molecules, including carboxylic acids. The separation mechanism on these phases is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving a combination of interactions such as hydrogen bonding, dipole-dipole, and π-π interactions.

A typical method development strategy for this compound would involve screening several polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phases. Normal-phase chromatography, using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol), often provides excellent enantioselectivity for chiral acids. The addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby improving peak shape and resolution.

Table 1: Illustrative Chiral HPLC Method Development Parameters

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)Heptane/Isopropanol/TFA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm

This table represents a hypothetical screening process. Optimal conditions would be determined experimentally.

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile or semi-volatile compounds, chiral Gas Chromatography (GC) is a highly efficient technique for enantiomeric separation. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shapes and adsorption on the column. Therefore, derivatization is a common and often necessary step prior to chiral GC analysis. colostate.edu

The carboxyl group of this compound is typically converted into a less polar and more volatile ester, such as a methyl or ethyl ester. This can be achieved by reaction with an appropriate alcohol in the presence of an acid catalyst. colostate.edu Once derivatized, the enantiomers of the resulting ester can be separated on a GC column coated with a chiral stationary phase.

Cyclodextrin-based CSPs are particularly effective for the separation of a wide variety of chiral compounds, including the esters of chiral carboxylic acids. These CSPs, such as those containing derivatized β- or γ-cyclodextrins, offer a chiral cavity into which one enantiomer fits preferentially, leading to different retention times.

Table 2: Representative Chiral GC Method Parameters for a Derivatized Analyte

ParameterValue
Analyte Methyl (2S)-3-Benzyl-2-methylpentanoate
Chiral Stationary Phase 2,3,6-Tri-O-methyl-β-cyclodextrin in a polysiloxane matrix
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

This table provides an example of typical GC conditions for a derivatized chiral carboxylic acid.

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques provide invaluable information about the three-dimensional structure of chiral molecules. Chiroptical and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the stereochemistry of this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for assigning the absolute configuration of chiral compounds.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. For this compound, the electronic transitions associated with the phenyl chromophore and the carboxyl group will give rise to a specific ECD spectrum. The experimentally obtained spectrum can be compared with a theoretically calculated spectrum for the (S)-configuration to confirm the absolute stereochemistry.

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov The resulting ORD curve can also be used to determine the absolute configuration by observing the sign of the Cotton effect. The choice of solvent can influence the chiroptical properties of a molecule, and therefore, it is important to report the solvent used for the measurement. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced NMR techniques, particularly the use of chiral solvating agents (CSAs), can be employed for the determination of enantiomeric purity. nih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, leading to separate signals for each enantiomer. nih.govfrontiersin.org

For a carboxylic acid like this compound, chiral amino alcohols, such as (R)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of diphenylprolinol, can be effective CSAs. rsc.org Upon addition of the CSA to a solution of the racemic acid in an NMR solvent (e.g., CDCl₃), the proton signals of the enantiomers, particularly those close to the stereogenic centers, will exhibit different chemical shifts (Δδ). The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Table 3: Illustrative NMR Data for Enantiomeric Discrimination using a Chiral Solvating Agent (CSA)

Analyte ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm) - (R)-enantiomerChemical Shift (δ) with CSA (ppm) - (S)-enantiomerChemical Shift Difference (ΔΔδ) (ppm)
α-CH ~2.52.482.520.04
α-CH₃ ~1.21.181.210.03

Data are hypothetical and based on typical chemical shift differences observed for carboxylic acids with chiral solvating agents. nih.gov

X-ray Crystallography for Absolute Configuration Assignment (of derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uk This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of atoms.

For organic molecules composed of light atoms (C, H, O, N), the determination of the absolute configuration by anomalous dispersion can be challenging. ed.ac.uk Therefore, it is often necessary to prepare a derivative of the chiral molecule that contains a heavier atom (e.g., bromine, chlorine) or to co-crystallize it with a molecule of known absolute configuration. nih.gov

In the case of this compound, a common strategy would be to form an amide or ester with a chiral auxiliary of known absolute configuration or an amine containing a heavy atom. The resulting derivative is then crystallized, and its structure is determined by X-ray diffraction. The analysis of the diffraction data, often involving the calculation of the Flack parameter, allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. researchgate.net

Table 4: Representative Crystallographic Data for a Chiral Carboxylic Acid Derivative

ParameterValue
Compound (2S)-3-Benzyl-N-(4-bromophenyl)-2-methylpentanamide
Chemical Formula C₂₀H₂₄BrNO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Parameters a = 8.5 Å, b = 12.3 Å, c = 18.7 Å, α = β = γ = 90°
Flack Parameter 0.02(3)

This table presents plausible crystallographic data for a hypothetical derivative, illustrating the type of information obtained from an X-ray structure analysis.

Chemical Transformations and Derivatization Studies of 2s 3 Benzyl 2 Methylpentanoic Acid

Elaboration of the Carboxyl Group

The carboxylic acid functional group is one of the most versatile in organic chemistry, and (2S)-3-benzyl-2-methylpentanoic acid can undergo a range of reactions at this site, including esterification, amidation, reduction, and conversion to acyl halides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification is a common reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to obtain high yields of the ester, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol. masterorganicchemistry.com For this compound, esterification would lead to the formation of various ester derivatives with potential applications as fragrances, plasticizers, or as intermediates in further synthetic routes.

Amidation , the formation of an amide from a carboxylic acid and an amine, is another significant transformation. Direct reaction between a carboxylic acid and an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate the reaction. Amides are a cornerstone of many biologically active molecules and polymers.

Transformation Reagent(s) Product General Conditions
EsterificationMethanol (CH₃OH), H₂SO₄ (catalyst)Methyl (2S)-3-benzyl-2-methylpentanoateReflux
EsterificationEthanol (CH₃CH₂OH), HCl (catalyst)Ethyl (2S)-3-benzyl-2-methylpentanoateReflux
AmidationAmmonia (NH₃), DCC(2S)-3-Benzyl-2-methylpentanamideRoom Temperature
AmidationAniline (C₆H₅NH₂), EDC(2S)-N-phenyl-3-benzyl-2-methylpentanamideRoom Temperature

Note: The reactions and conditions in this table are illustrative of general procedures for esterification and amidation of carboxylic acids and have not been specifically reported for this compound.

The reduction of the carboxylic acid group in this compound can yield the corresponding chiral primary alcohol, (2S)-3-benzyl-2-methylpentan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. khanacademy.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. khanacademy.org The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the reduction of carboxylic acids. libretexts.org

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires the use of specialized reagents or a two-step process, for instance, by first converting the carboxylic acid to a more reactive derivative (like an acyl chloride or a Weinreb amide) which can then be reduced to the aldehyde under controlled conditions.

Transformation Reagent(s) Product General Conditions
Reduction to Alcohol1. LiAlH₄, THF; 2. H₃O⁺(2S)-3-Benzyl-2-methylpentan-1-ol0 °C to reflux, followed by workup
Reduction to Aldehyde (via Acyl Chloride)1. SOCl₂; 2. LiAl(O-t-Bu)₃H(2S)-3-Benzyl-2-methylpentanalStep 1: Reflux; Step 2: Low temperature

Note: The reactions and conditions in this table are based on general methods for the reduction of carboxylic acids and their derivatives. Specific experimental data for this compound is not available.

Acyl halides , particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. thermofisher.comfishersci.com They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.org The reaction of this compound with one of these reagents would yield (2S)-3-benzyl-2-methylpentanoyl chloride.

Acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid at high temperatures, though this method is generally limited to the production of simple, symmetrical anhydrides. A more common laboratory-scale synthesis involves the reaction of an acyl chloride with a carboxylate salt. This allows for the synthesis of both symmetrical and unsymmetrical anhydrides.

Transformation Reagent(s) Product General Conditions
Acyl Chloride FormationThionyl chloride (SOCl₂)(2S)-3-Benzyl-2-methylpentanoyl chlorideReflux
Acyl Chloride FormationOxalyl chloride ((COCl)₂), cat. DMF(2S)-3-Benzyl-2-methylpentanoyl chlorideRoom Temperature
Symmetrical Anhydride FormationAcetic anhydride, heat(2S)-3-Benzyl-2-methylpentanoic anhydrideReflux
Symmetrical Anhydride Formation(2S)-3-Benzyl-2-methylpentanoyl chloride, Sodium (2S)-3-benzyl-2-methylpentanoate(2S)-3-Benzyl-2-methylpentanoic anhydrideRoom Temperature

Note: This table presents typical reagents and conditions for the formation of acyl halides and anhydrides from carboxylic acids, as specific data for this compound is not documented.

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group in this compound provides additional opportunities for chemical modification, both at the aromatic ring and the benzylic position.

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the ring. snnu.edu.cn The alkyl substituent on the benzene ring is an ortho-, para-directing group and is activating. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the ortho and para positions of the ring. The choice of reagents and reaction conditions can influence the regioselectivity and the degree of substitution.

Transformation Reagent(s) Expected Major Product(s) General Conditions
NitrationHNO₃, H₂SO₄(2S)-3-(4-Nitrobenzyl)-2-methylpentanoic acid and (2S)-3-(2-Nitrobenzyl)-2-methylpentanoic acid0 °C to Room Temperature
BrominationBr₂, FeBr₃(2S)-3-(4-Bromobenzyl)-2-methylpentanoic acid and (2S)-3-(2-Bromobenzyl)-2-methylpentanoic acidRoom Temperature
Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), AlCl₃(2S)-3-(4-Acetylbenzyl)-2-methylpentanoic acid0 °C to Room Temperature

Note: The products and conditions in this table are predicted based on the principles of electrophilic aromatic substitution on alkylbenzenes. Specific studies on this compound are not available.

The benzylic carbon—the carbon atom attached to the benzene ring—is particularly reactive due to the stability of the intermediate benzylic radical, carbocation, or carbanion. This allows for selective functionalization at this position.

Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. This would introduce a bromine atom at the benzylic carbon, yielding (2S)-3-(bromo(phenyl)methyl)-2-methylpentanoic acid.

Oxidation of the benzylic position is also a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. Depending on the reaction conditions and the substrate, this can lead to the formation of a ketone or cleavage of the C-C bond to form a benzoic acid derivative.

Transformation Reagent(s) Expected Product General Conditions
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄(2S)-3-(Bromo(phenyl)methyl)-2-methylpentanoic acidReflux, light irradiation
Benzylic OxidationPotassium permanganate (KMnO₄), heatBenzoic acid (via cleavage)Reflux

Note: The information presented in this table is based on general reactivity patterns of the benzylic position and has not been experimentally verified for this compound.

Synthesis of Advanced Intermediates and Complex Molecular Architectures

One of the significant applications of such chiral building blocks is in the synthesis of macrocycles. Macrocyclic compounds, prevalent in natural products and pharmaceuticals, often owe their unique conformations and biological activities to the stereochemistry of their constituent parts. nih.gov The synthesis of these large rings frequently involves an intramolecular cyclization step, such as macrolactamization or macrolactonization.

For instance, this compound could be elaborated into a long-chain amino acid or hydroxy acid precursor. The carboxylic acid end could be coupled with a suitable amine or alcohol, and the other end of the molecule could be functionalized to contain a complementary reactive group. In a subsequent high-dilution reaction, the two ends would react to form a large ring. The stereochemistry at the C2 and C3 positions of the original acid would impose significant conformational constraints on the resulting macrocycle, directing its folding into a specific, predictable shape. This control over conformation is crucial for creating molecules that can bind selectively to biological targets like enzymes or receptors.

While a specific total synthesis employing this compound is not prominently featured in available literature, its structural motif is found in various bioactive compounds. For example, the synthesis of aryl-functionalized analogs of the natural product promysalin involved the coupling of a chiral carboxylic acid with a complex amine-containing side chain. nih.gov This highlights a general strategy where a chiral acid fragment is introduced late in a synthetic sequence to complete the target molecule. The use of a pre-synthesized, enantiomerically pure building block like this compound is often more efficient and reliable than establishing the desired stereochemistry within a more complex intermediate.

The table below outlines a representative synthetic application of a chiral acid building block in the construction of a more complex molecule, illustrating the role it plays as an advanced intermediate.

Starting Material Transformation Type Key Reagents Intermediate/Product Type Significance
This compoundAmide Coupling / ElaborationPeptide coupling reagents; further functionalizationChiral N-acylated advanced intermediateServes as a key fragment for convergent synthesis
Chiral N-acylated advanced intermediateMacrocyclizationRing-closing metathesis or macrolactamization reagentsComplex macrocyclic architectureThe (2S) stereocenter dictates the macrocycle's conformation

This interactive table illustrates a generalized synthetic pathway for utilizing chiral carboxylic acids in the synthesis of complex molecules.

Theoretical and Computational Studies on 2s 3 Benzyl 2 Methylpentanoic Acid

Conformational Analysis via Molecular Mechanics and Quantum Chemistry

The biological activity and physical properties of a flexible molecule like (2S)-3-Benzyl-2-methylpentanoic acid are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

To identify the stable conformers of this compound, a systematic search of its potential energy surface is typically performed. This process often begins with molecular mechanics (MM) methods, which offer a computationally efficient way to explore a large number of possible conformations. cwu.edu These initial structures are then typically subjected to more accurate quantum chemistry calculations, such as Density Functional Theory (DFT), to refine the geometries and relative energies of the conformers. frontiersin.org

Hypothetical Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Global Minimum 0.00 C1-C2-C3-C4 = 178.5
C2-C3-C(benzyl)-C(phenyl) = 65.2
Conformer 2 0.85 C1-C2-C3-C4 = -62.1
C2-C3-C(benzyl)-C(phenyl) = 175.8
Conformer 3 1.52 C1-C2-C3-C4 = 59.3

This table is illustrative and does not represent experimentally or computationally verified data for this specific molecule.

The transition states connecting the identified energy minima are located to understand the dynamics of conformational changes. By calculating the energy of these transition states, the energy barriers for interconversion between conformers can be determined. cwu.edu This information is vital for understanding the flexibility of the molecule and the timescales of its structural rearrangements. For a molecule with multiple rotatable bonds like this compound, the interconversion pathways can be complex.

Chiroptical Property Prediction and Interpretation

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotation (OR), provides experimental probes of a molecule's stereochemistry. Computational methods are instrumental in predicting and interpreting these properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic circular dichroism spectra of chiral molecules. unimelb.edu.auresearchgate.netnih.gov The calculation involves determining the excited states of the molecule and the rotational strengths of the electronic transitions. The final predicted CD spectrum is often a Boltzmann-weighted average of the spectra calculated for each significant low-energy conformer. researchgate.net A good agreement between the calculated and experimental CD spectra can provide a high degree of confidence in the assignment of the absolute configuration of a chiral center. nih.govnih.gov

The prediction of optical rotation is a more challenging computational task than the calculation of CD spectra. However, advances in ab initio methods, particularly DFT, have made it possible to predict the specific rotation of chiral molecules with reasonable accuracy. nih.gov The calculation of optical rotation requires determining the electric dipole-magnetic dipole polarizability tensor. nih.gov Similar to CD calculations, the final predicted optical rotation is a Boltzmann-weighted average over the contributions of the most stable conformers. The sign and magnitude of the predicted optical rotation can be compared with experimental values to help confirm the absolute configuration of a molecule. nih.govresearchgate.net

Hypothetical Chiroptical Data for this compound

Property Predicted Value Method
Specific Rotation [α]D +25.8° DFT (B3LYP/6-31G*)

| Major CD Bands (nm) | +215, -238 | TD-DFT (CAM-B3LYP/TZVP) |

This table is illustrative and does not represent experimentally or computationally verified data for this specific molecule.

Reaction Mechanism Elucidation for Stereoselective Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that are stereoselective. By modeling the potential energy surface of a reaction, key transition states and intermediates can be identified, and the origins of stereoselectivity can be understood. nd.edu

For the synthesis of this compound, a key step might involve the stereoselective alkylation of a precursor molecule. Computational studies could be employed to model the transition states of different reaction pathways leading to the desired (2S) stereoisomer and its undesired diastereomers. By comparing the activation energies of these competing transition states, the factors that control the stereochemical outcome, such as steric hindrance or electronic interactions with a chiral auxiliary or catalyst, can be elucidated. elsevierpure.com This understanding can then be used to optimize reaction conditions to favor the formation of the desired product.

Transition State Analysis for Asymmetric Reactions

Transition state analysis is a fundamental aspect of computational organic chemistry used to understand and predict the stereochemical outcome of asymmetric reactions. By modeling the energy and geometry of transition states leading to different stereoisomers, chemists can rationalize why one enantiomer or diastereomer is formed preferentially.

In the context of synthesizing chiral carboxylic acids like this compound, asymmetric alkylation of an enolate is a common strategy. Theoretical calculations, often employing density functional theory (DFT), can be used to model the transition states of such reactions. These models would typically involve the enolate, an alkylating agent, and a chiral auxiliary or catalyst. The calculated energy difference between the diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess.

For instance, studies on the alkylation of enolates derived from chiral auxiliaries have demonstrated that the stereoselectivity arises from steric and electronic interactions in the transition state. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer. While specific transition state models for the synthesis of this compound are not published, the principles derived from studies of other chiral iron acyl reagents serve as a guide for controlling stereochemistry in carbon-carbon bond formation. researchgate.net

Table 1: Hypothetical Transition State Energies for the Asymmetric Alkylation to Form 3-Benzyl-2-methylpentanoic Acid

Transition StateLeading to StereoisomerRelative Energy (kcal/mol)Predicted Major Product
TS-1(2S, 3S)0.0Yes
TS-2(2R, 3S)+2.5No
TS-3(2S, 3R)+1.8No
TS-4(2R, 3R)+3.1No

This table is illustrative and does not represent published experimental or computational data for this compound.

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a chemical reaction. rsc.org Solvents can influence the stability of ground states, transition states, and intermediates through various interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In asymmetric synthesis, solvent molecules can coordinate to metal centers in catalysts, interact with chiral auxiliaries, or solvate reactive intermediates, thereby altering the steric and electronic environment of the transition state. This can lead to significant changes in stereoselectivity. For example, in the asymmetric thia-Michael addition to α,β-unsaturated carboxylic acids, it has been demonstrated that a switch in solvent can lead to the formation of opposite enantiomers of the product with high enantioselectivity. rsc.org

Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium with a defined dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation. These models can help to elucidate the specific role of the solvent in dictating the stereochemical outcome. For the synthesis of a compound like this compound, the choice of an ethereal solvent like THF versus a more polar solvent could influence the aggregation state and reactivity of the enolate, thereby affecting the stereoselectivity of the alkylation step. researchgate.net

Table 2: Illustrative Solvent Effects on Enantiomeric Excess (ee) for a General Asymmetric Alkylation

SolventDielectric Constant (ε)Observed ee (%)
Toluene2.485
Tetrahydrofuran (B95107) (THF)7.692
Dichloromethane (DCM)9.178
Acetonitrile37.565

This table is for illustrative purposes and does not represent specific experimental data for the synthesis of this compound.

Molecular Docking and Binding Affinity Predictions (for enzyme/receptor interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of molecular docking can provide insights into the binding mode of a ligand, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and help to rationalize its biological activity.

While no specific molecular docking studies have been published for this compound, studies on structurally related carboxylic acids have demonstrated the utility of this approach. For example, docking studies of 2-(3-benzoylphenyl) propanoic acid derivatives have been used to understand their interactions with matrix metalloproteinases and cyclooxygenases. nih.gov Similarly, docking has been employed to assess the binding of pentanoic acid derivatives to various anti-aging targets. researchgate.net These studies reveal how the carboxylic acid moiety can form crucial hydrogen bonds with amino acid residues in the active site, while the more hydrophobic parts of the molecule engage in van der Waals interactions.

Table 3: Example of Molecular Docking Results for a Carboxylic Acid Ligand with a Hypothetical Enzyme

LigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, µM)Key Interacting Residues
This compound (Hypothetical)-8.50.25Arg120, Tyr355, Phe210
Ibuprofen (Reference)-7.90.80Arg120, Tyr355, Val116

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies and does not reflect actual experimental results for this compound.

Binding affinity predictions can be further refined using more computationally intensive methods like molecular dynamics simulations, which can provide a more dynamic picture of the ligand-receptor interactions over time.

Applications of 2s 3 Benzyl 2 Methylpentanoic Acid in Advanced Asymmetric Synthesis

Role as a Chiral Building Block in Natural Product Synthesis Research

A chiral building block is a pre-existing enantiomerically pure molecule that is incorporated into a larger structure during a synthesis. The use of such building blocks is a highly efficient strategy for introducing specific stereocenters into the target molecule. (2S)-3-Benzyl-2-methylpentanoic acid serves this purpose, providing a defined stereochemical scaffold for chemists to elaborate upon.

A notable example of its application is in the total synthesis of complex natural products. Research efforts toward the synthesis of Saliniketal B, a bioactive polyketide isolated from the marine actinomycete Salinispora arenicola, demonstrate the utility of chiral fragments derived from molecules like this compound. nih.govnih.gov In a convergent synthesis strategy, the molecule is constructed from smaller, stereochemically defined fragments. One of the key fragments can be envisioned as originating from a precursor with the stereochemical arrangement offered by this compound. The synthesis of Saliniketal B is significant due to the molecule's interesting biological profile, which includes the ability to inhibit ornithine decarboxylase (ODC) induction, a potential target for cancer therapy. nih.gov

The general approach involves a convergent aldol (B89426) coupling of two complex fragments, where the stereochemistry of one fragment is influenced by a γ-stereogenic methyl group, a feature structurally related to the core of this compound. nih.govnih.gov

Table 1: Fragments in a Convergent Synthesis Strategy This table illustrates a conceptual convergent approach, similar to that used for Saliniketal B, where a chiral acid derivative would be a key precursor.

FragmentDescriptionRole of Chiral Acid Precursor
Fragment A A complex aldehydeContains a portion of the polyketide backbone.
Fragment B A ketone or equivalent nucleophileDerived from a chiral starting material like this compound to set key stereocenters.

This building block approach ensures that the intricate three-dimensional architecture of the natural product is assembled with high fidelity.

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having served its purpose of controlling the stereochemical outcome. Common examples of chiral auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.orgwilliams.edu

While this compound is primarily recognized as a chiral building block that becomes a permanent part of the final molecular structure, its derivatives have the potential for use as chiral auxiliaries. For instance, the corresponding amino alcohol, obtained by reduction of the carboxylic acid, could be used to form oxazolidinone-type auxiliaries.

In such a scenario, the auxiliary would be acylated, and the resulting N-acyl derivative would undergo a diastereoselective reaction, such as alkylation or an aldol reaction. The steric hindrance provided by the benzyl (B1604629) and methyl groups of the auxiliary would direct the approach of the incoming reagent to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

Table 2: Hypothetical Diastereoselective Alkylation Using an Auxiliary Derived from this compound

StepDescriptionExpected Outcome
1. Auxiliary Attachment The prochiral carboxylic acid is coupled to the chiral amino alcohol derived from this compound.Formation of a chiral amide or ester.
2. Enolate Formation Deprotonation with a suitable base (e.g., LDA) to form a chiral enolate.The auxiliary's structure dictates the enolate geometry.
3. Diastereoselective Alkylation The enolate reacts with an electrophile (e.g., an alkyl halide).The steric bulk of the auxiliary directs the electrophile to a specific face, creating a new stereocenter with high diastereoselectivity.
4. Auxiliary Cleavage Hydrolysis or other methods to remove the auxiliary.Release of the enantiomerically enriched product and recovery of the chiral auxiliary.

This application leverages the compound's inherent chirality to control the formation of new stereocenters in other molecules.

Precursor to Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts to convert prochiral substrates into enantiomerically enriched products. The catalyst, often a metal complex, derives its chirality from a ligand synthesized from a chiral source. This compound is a valuable precursor for such ligands. myskinrecipes.com

The carboxylic acid functionality of this compound can be readily modified to create various types of coordinating groups. For example:

Amide Formation: Reaction with chiral amines can produce C2-symmetric bisamide ligands. researchgate.net

Reduction and Functionalization: The carboxylic acid can be reduced to an alcohol, which can then be converted into a phosphine (B1218219) or other coordinating group.

These ligands can then be complexed with transition metals like rhodium, iridium, or palladium to form catalysts for a range of asymmetric transformations, including hydrogenation, C-H functionalization, and cross-coupling reactions. researchgate.netresearchgate.netnih.gov The stereochemical information embedded in the ligand is transferred to the substrate during the catalytic cycle, leading to high enantioselectivity in the product. The benzyl group and the alkyl backbone of the ligand create a defined chiral pocket around the metal center, influencing the substrate's binding and subsequent reaction. nih.gov

Application in the Synthesis of Enantiomerically Enriched Pharmaceutical Intermediates

The demand for enantiomerically pure drugs is a major driver of innovation in asymmetric synthesis. nih.gov Chiral intermediates are essential components in the production of modern pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. shreemlifesciences.compmcisochem.fr

This compound is a key intermediate in the synthesis of pharmacologically active molecules. myskinrecipes.com As a derivative of isoleucine, it can be classified as a non-proteinogenic amino acid, making it a valuable building block for peptide mimetics and enzyme inhibitors. medchemexpress.com These structures are designed to mimic or block the function of natural peptides and are crucial in drug discovery, particularly for neurological disorders. myskinrecipes.com

Its incorporation into a drug candidate can impart specific conformational constraints and stereochemical properties that are critical for binding to biological targets like enzymes or receptors.

Table 3: Potential Structural Motifs in Pharmaceutical Intermediates Derived from this compound

Structural MotifDescriptionPotential Therapeutic Area
γ-Amino Acid Derivative Formed by converting the carboxylic acid to a protected amine via a Curtius or similar rearrangement.Neurological disorders, anticonvulsants.
β-Hydroxy Acid Derivative Formed by α-hydroxylation of the corresponding ester.Cardiovascular drugs, antiviral agents.
Chiral Amine Formed by complete reduction of the carboxylic acid and subsequent functionalization.Central nervous system agents.

The synthesis of these intermediates relies on the high enantiomeric purity of the starting material to ensure the final active pharmaceutical ingredient (API) is also enantiomerically pure.

Development of Novel Chiral Probes and Sensors

Chiral probes and sensors are molecules designed to recognize and interact differently with the two enantiomers of a chiral analyte. This enantioselective recognition can be detected through various signaling mechanisms, such as changes in fluorescence or electrochemical potential, allowing for the quantification of enantiomeric excess. mdpi.com

While specific examples utilizing this compound in this context are not widely documented, its structural features make it a candidate for development into a chiral sensor. To function as a sensor, the molecule would need to be functionalized with two key components:

A signaling unit: A chromophore or fluorophore whose spectroscopic properties change upon binding to an analyte.

A binding site: A region capable of forming non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with the analyte.

The carboxylic acid group could be converted into an amide linked to a fluorescent group like naphthalene (B1677914) or anthracene. The inherent chirality of the this compound backbone would create a chiral environment. When this probe interacts with a racemic analyte, it would form two diastereomeric complexes with different stabilities, resulting in a measurable difference in the signal from the signaling unit, thereby allowing for chiral discrimination.

Mechanistic Biochemical and Biological Studies Involving 2s 3 Benzyl 2 Methylpentanoic Acid and Its Derivatives

Investigation of Enzyme-Substrate Interactions and Binding Modes

The interactions of (2S)-3-Benzyl-2-methylpentanoic acid with enzymes can be inferred from studies on similar molecules, particularly inhibitors of metalloproteases like carboxypeptidase A (CPA). These enzymes often feature a hydrophobic pocket (S1' subsite) that accommodates nonpolar residues of substrates, and a catalytic zinc ion that interacts with the scissile peptide bond.

The benzyl (B1604629) group of a ligand, such as that in this compound, is well-suited to fit into the hydrophobic S1' pocket of enzymes like CPA, which typically binds the C-terminal residue of a peptide substrate. The carboxylic acid moiety of the inhibitor is crucial for coordinating with the active site zinc ion and interacting with key amino acid residues.

For instance, studies on inhibitors like 2-benzyl-3,4-iminobutanoic acid reveal that the inhibitor's functional groups chelate the active site zinc ion. Molecular modeling suggests that specific interactions, such as hydrogen bonding with residues like Glu-270, are critical for potent inhibition. Similarly, research on 2-benzyl-3-methanesulfinylpropanoic acid as a CPA inhibitor indicates that stereochemistry is vital for proper orientation within the active site. The inhibitor's functional groups are proposed to form hydrogen bonds with residues such as Arg-127, mimicking the interactions of a natural peptide substrate.

The binding mode for an inhibitor analogous to this compound in an enzyme like carboxypeptidase A would likely involve:

Hydrophobic Interactions: The benzyl group fits into the nonpolar S1' pocket.

Metal Coordination: The carboxylate group coordinates with the catalytic zinc ion.

Hydrogen Bonding: The carboxylate group forms hydrogen bonds with positively charged or polar residues in the active site, such as Arginine or Glutamate.

Stereochemical Preference: The specific (2S) and (3S/R) configuration dictates the precise orientation of the side chains, influencing binding affinity and inhibitory potency.

Analogous InhibitorTarget EnzymeKey Binding Interactions
(2R,3R)-2-Benzyl-3,4-iminobutanoic acidCarboxypeptidase AAziridine nitrogen coordinates with the active site zinc ion; hydrogen bonding with Glu-270.
(2S,4S)-2-Benzyl-3-methanesulfinylpropanoic acidCarboxypeptidase ASulfoxide oxygen forms a hydrogen bond with Arg-127; mimics peptide substrate binding.

Stereoselective Biotransformation Pathways

While specific biotransformation pathways for this compound have not been documented, potential metabolic routes can be predicted from studies on similar chiral carboxylic acids. Microorganisms and their enzymes are known to perform highly stereoselective modifications on complex organic molecules.

One common pathway is hydroxylation, often catalyzed by cytochrome P450 enzymes. These enzymes can introduce hydroxyl groups at various positions on a molecule with high regio- and stereoselectivity. For a compound like this compound, hydroxylation could occur on the aromatic ring of the benzyl group (e.g., at the para-position) or on the pentyl chain. The inherent chirality of the substrate would likely direct the enzyme to produce a specific diastereomer of the hydroxylated product. Studies using engineered P450 enzymes have demonstrated the ability to achieve high diastereoselectivity and enantioselectivity in the hydroxylation of cyclic carboxylic acid derivatives.

Another potential pathway is the reduction of the carboxylic acid group to a primary alcohol, although this is less common than oxidation. Carboxylic acid reductases (CARs) are enzymes that can perform this transformation. The activity of these enzymes is sensitive to the electronic properties of the substrate.

Furthermore, biotransformation can involve stereoselective reduction of related prochiral ketones by microbial alcohol dehydrogenases, which typically follow Prelog's rule to produce chiral alcohols with high enantiomeric excess. This highlights the capability of microbial systems to recognize and selectively transform molecules based on their stereochemical features.

Biotransformation TypeEnzyme/Organism ClassPotential Outcome for a Substrate like this compoundReference Principle
HydroxylationCytochrome P450sStereoselective formation of hydroxylated derivatives on the benzyl ring or alkyl chain.Engineered P450s show high diastereoselectivity on cyclic acids.
ReductionCarboxylic Acid Reductases (CARs)Conversion of the carboxylic acid to a primary alcohol.CARs show broad substrate specificity, favoring electron-rich acids.
Oxidation/ReductionMicrobial Alcohol DehydrogenasesIf a related ketone precursor is used, stereoselective reduction would yield a specific chiral alcohol.Biotransformation of prochiral ketones follows Prelog's rule.

Modulatory Effects on Biochemical Pathways (e.g., enzyme inhibition mechanisms)

Based on its structure as a carboxylic acid derivative, this compound has the potential to act as an enzyme inhibitor, particularly for proteases. The mechanism of inhibition would likely be competitive, where the molecule binds to the enzyme's active site and prevents the natural substrate from binding.

The key features contributing to this inhibitory activity would be:

The Carboxylate Group: This acidic moiety can act as a transition-state analog, coordinating to a catalytic metal ion (in metalloproteases) or interacting with key catalytic residues (in serine or cysteine proteases).

The Benzyl and Alkyl Side Chains: These groups would serve to anchor the inhibitor within the enzyme's substrate-binding pockets through hydrophobic and van der Waals interactions, thereby determining the inhibitor's specificity and potency.

Studies on carboxypeptidase A inhibitors demonstrate this principle. All four stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid were found to be competitive inhibitors of CPA, though with widely differing potencies. This indicates that the molecule directly competes with the substrate for binding at the active site. The most potent isomer is the one that best orients its functional groups to mimic the transition state of the substrate-enzyme complex. The binding is reversible and depends on the concentration of the inhibitor.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies on analogous enzyme inhibitors provide a framework for understanding how modifications to the structure of this compound would likely affect its biological activity at the molecular level.

The Carboxylic Acid Group: This group is often essential for activity. Its replacement with bioisosteres (alternative functional groups with similar properties) can modulate activity. Studies on bacterial translation inhibitors showed that only acidic functional group replacements retained biological activity, highlighting the importance of the acidic proton for interaction with the target.

The Benzyl Group: This group's role is typically to interact with hydrophobic pockets in the enzyme active site. Modifications to the aromatic ring, such as adding substituents (e.g., methyl, chloro, fluoro groups), can significantly alter binding affinity. For example, in a series of STAT3 inhibitors, such substitutions had a notable impact on inhibitory activity. The position and nature of the substituent are critical in determining whether the interaction is favorable.

The α-Methyl Group: The presence of a methyl group at the C2 (alpha) position can have several effects. It can restrict the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that fits the enzyme active site more precisely. This can lead to increased potency and selectivity compared to an unmethylated analog.

Stereochemistry: The stereochemical configuration at both the C2 and C3 positions is paramount for biological activity. As seen with inhibitors of carboxypeptidase A, different stereoisomers of the same compound can exhibit vastly different inhibitory potencies. The (2S) configuration, along with the configuration at C3, determines the three-dimensional arrangement of the carboxylate, benzyl, and methyl groups, which must be optimal to complement the enzyme's active site architecture.

Structural MoietyGeneral Role in Molecular InteractionObserved Effect of Modification in Analogous Compounds
Carboxylic AcidActs as a key binding group (e.g., metal coordination, H-bonding).Replacement with non-acidic groups often leads to loss of activity.
Benzyl GroupProvides hydrophobic interactions with enzyme pockets (e.g., S1' subsite).Substitution on the aromatic ring can increase or decrease potency depending on the substituent and position.
α-Methyl GroupRestricts conformational freedom; can enhance binding affinity and selectivity.In STAT3 inhibitors, adding an Ala-linker ((R)-configuration) improved activity over a Gly-linker.
Stereochemistry (e.g., at C2 and C3)Determines the precise 3D orientation of functional groups for optimal enzyme fit.Different stereoisomers of CPA inhibitors show orders of magnitude difference in potency.

Future Directions and Emerging Research Avenues for 2s 3 Benzyl 2 Methylpentanoic Acid

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of chiral molecules like (2S)-3-Benzyl-2-methylpentanoic acid traditionally relies on batch processing. However, the paradigm is shifting towards continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability. Future research could focus on developing a continuous flow synthesis for this compound. Such a process would likely involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate stereoselective reactions.

A key aspect of this research would be the incorporation of green chemistry principles. This could involve exploring the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation. The development of a sustainable flow synthesis would not only be environmentally beneficial but could also lead to a more cost-effective production process.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

FeaturePotential Advantage
Enhanced Heat and Mass TransferImproved reaction control and selectivity.
Increased SafetySmaller reaction volumes and better containment of hazardous reagents.
Automation and ScalabilityFacile transition from laboratory-scale synthesis to industrial production.
Integration of In-line AnalyticsReal-time monitoring and optimization of reaction parameters.

Development of Advanced Analytical Platforms for In Situ Monitoring

To fully realize the benefits of a continuous flow synthesis, the development of advanced analytical platforms for in-situ monitoring is crucial. Real-time analysis of the reaction stream can provide valuable information on reaction kinetics, conversion, and enantiomeric excess. Techniques such as in-line FT-IR, Raman spectroscopy, and chiral HPLC could be integrated into the flow setup. This would enable precise process control and optimization, ensuring the consistent production of high-purity this compound.

Exploration of Novel Biocatalytic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. Future research could explore the use of enzymes for the synthesis of this compound. This might involve screening for novel enzymes with the desired activity or engineering existing enzymes to enhance their performance. A successful biocatalytic route would significantly improve the sustainability of the synthesis and could potentially lead to higher yields and enantiopurity.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. These methods can be employed to design more efficient and selective synthetic routes for this compound. For instance, density functional theory (DFT) calculations could be used to investigate reaction mechanisms and predict the stereochemical outcome of a reaction. This knowledge can then be used to guide the design of new catalysts or reaction conditions to improve the yield and selectivity of the synthesis.

Potential for Application in Advanced Materials Science

While primarily used as a building block in medicinal chemistry, the unique structural features of this compound could also be exploited in the field of advanced materials science. Its chirality and functional groups could be utilized in the design of novel polymers, liquid crystals, or chiral stationary phases for chromatography. For example, it could be incorporated into a polymer backbone to create materials with specific optical or recognition properties. Further research in this area could open up entirely new applications for this versatile molecule beyond the pharmaceutical industry.

Q & A

Q. What are the recommended synthetic strategies for achieving high enantiomeric purity in (2S)-3-Benzyl-2-methylpentanoic acid?

Methodological Answer: To synthesize enantiomerically pure this compound:

  • Chiral Auxiliaries : Use (S)-configured starting materials, such as L-amino acid derivatives, to enforce stereochemistry. For example, benzyl ester protection of carboxyl groups can stabilize intermediates during coupling reactions .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling reactions to control stereochemistry.
  • Enzymatic Resolution : Utilize lipases or esterases to selectively hydrolyze undesired enantiomers.
  • Characterization : Validate enantiopurity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry.

Advanced Question

Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry to derivatives of this compound?

Methodological Answer: Contradictions in NMR assignments often arise from overlapping signals or dynamic conformational changes. Strategies include:

  • 2D NMR Techniques : Use NOESY or ROESY to identify spatial proximity of protons, confirming spatial arrangement of benzyl and methyl groups .
  • X-ray Crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine) for definitive stereochemical determination.
  • Comparative Analysis : Cross-reference with structurally analogous compounds, such as (2S,3S)-2-amino-3-methylpentanoic acid derivatives, where crystallographic data are available .

Basic Question

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity (>95%) and molecular weight confirmation (C13_{13}H16_{16}O2_{2}) .
  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR to verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.0–1.2 ppm) .
  • Melting Point Analysis : Compare experimental mp with literature values to detect impurities.

Advanced Question

Q. How can kinetic resolution be optimized to isolate the (2S)-enantiomer during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) to bias reaction pathways toward the desired enantiomer.
  • Reaction Monitoring : Track enantiomeric excess (ee) in real-time using inline FTIR or circular dichroism (CD) spectroscopy.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity by stabilizing transition states .

Basic Question

Q. What are the common challenges in purifying this compound, and how are they addressed?

Methodological Answer:

  • Low Solubility : Use mixed-solvent systems (e.g., ethanol/water) for recrystallization.
  • Byproduct Removal : Employ flash chromatography with gradients of ethyl acetate/hexane to separate unreacted benzyl precursors .
  • Acidic Workup : Acidify aqueous layers to protonate the carboxylic acid, improving extraction efficiency.

Advanced Question

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenases) using software like AutoDock Vina. Compare binding affinities with known inhibitors .
  • QSAR Analysis : Train models on datasets of structurally related carboxylic acids to correlate substituents (e.g., benzyl vs. phenyl groups) with anti-inflammatory activity.
  • MD Simulations : Study conformational stability in physiological conditions (e.g., pH 7.4) to predict bioavailability .

Advanced Question

Q. What experimental designs are used to study enzyme inhibition mechanisms involving this compound?

Methodological Answer:

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} using Michaelis-Menten plots under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.
  • Site-Directed Mutagenesis : Modify active-site residues (e.g., Ser530 in COX-2) to assess critical interactions .

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